5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
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Overview
Description
5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is a chemical compound with the molecular formula C13H25ClN2O3. It is primarily used for research purposes and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves several steps. One common method includes the reaction of 5-methylhexanoic acid with pyrrolidine and formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process often includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conducted in the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S)-5-Methyl-3-{[(2S)-pyrrolidin-2-yl]formamido}methylhexanoic acid: A structurally similar compound with slight variations in the pyrrolidine moiety.
Other Pyrrolidine Derivatives: Compounds with similar core structures but different functional groups attached to the pyrrolidine ring.
Uniqueness
5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H25ClN2O3 |
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Molecular Weight |
292.80 g/mol |
IUPAC Name |
5-methyl-3-[(pyrrolidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-9(2)5-10(6-12(16)17)7-15-13(18)11-3-4-14-8-11;/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17);1H |
InChI Key |
KKEYNKGZEOZIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCNC1.Cl |
Origin of Product |
United States |
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